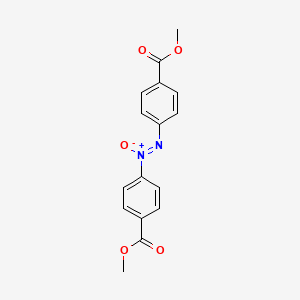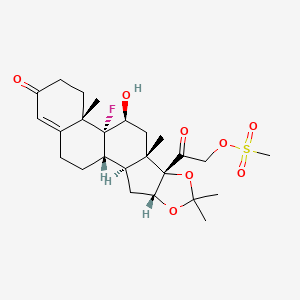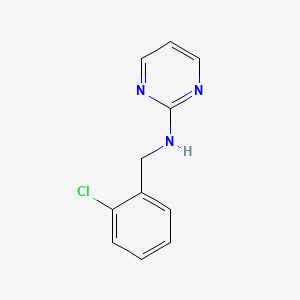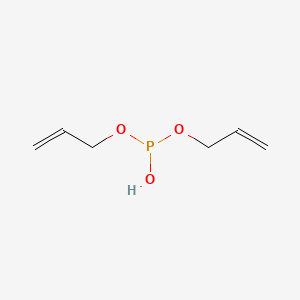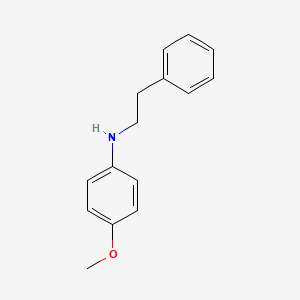
4-甲氧基-N-(2-苯乙基)苯胺
描述
4-methoxy-N-(2-phenylethyl)aniline is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of 4-methoxy-N-(2-phenylethyl)aniline consists of two different phenyl rings and an aromatic amide function . The InChI code for this compound is 1S/C15H17NO/c1-17-15-9-7-14 (8-10-15)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 .Physical And Chemical Properties Analysis
4-methoxy-N-(2-phenylethyl)aniline has a molecular weight of 227.31 .科学研究应用
分子结构和光谱分析
- 结构和振动分析:Efil 和 Bekdemir (2014) 合成了 4-甲氧基-N-(3-苯烯丙基)苯胺,并使用光谱技术和计算方法分析了其分子结构、振动频率和 NMR 位移。本研究提供了对该化合物几何参数和电子性质的见解 (Efil & Bekdemir, 2014)。
化学反应性和合成
- 用双氧水氧化:Gebhardt 等人(2008 年)报道了包括 4-甲氧基-N-(4-硝基苯基)苯胺在内的取代苯胺的选择性氧化,以生成偶氮苯和其它氧化副产物。该研究还包括这些化合物的结构阐明 (Gebhardt 等人,2008)。
- 二芳基酮苯胺的制备:Ōkubo 和 Ueda (1980) 利用苯亚氨基二镁试剂与苯甲酮和芴酮缩合,制备了 N-(二芳基亚甲基)苯胺,包括甲氧基取代苯胺的衍生物 (Ōkubo & Ueda, 1980)。
材料科学和光学
- 非线性光学的超支化聚合物:Zhang、Wada 和 Sasabe (1997) 使用 4-(2-氰基-2-甲氧基-碳基乙烯基)苯胺作为非线性光学生色团开发了一种超支化聚合物,展示了其在极性有机溶剂中的良好溶解性和在光学应用中的潜力 (Zhang、Wada 和 Sasabe,1997)。
药物开发和医学研究
- 抗菌活性:Subi 等人(2022 年)合成了 4-甲氧基-N-(硝基亚苄基)-苯胺,并研究了其对各种微生物的抗菌活性。该研究还包括分子对接研究和分子动力学模拟,以评估该化合物在药物开发中的潜力 (Subi 等人,2022)。
环境化学
- 芬顿类氧化用于废水处理:Chaturvedi 和 Katoch (2020) 使用甲氧基苯胺(包括 4-甲氧基苯胺)评估了芬顿类氧化,用于降解废水中的有毒化合物,突出了其在环境化学和污染控制中的相关性 (Chaturvedi 和 Katoch,2020)。
作用机制
Target of Action
This compound is structurally similar to fentanyl analogs , which primarily target opioid receptors in the nervous system . .
Mode of Action
If it behaves similarly to fentanyl analogs, it may bind to opioid receptors, triggering a series of biochemical reactions that result in analgesic effects .
Biochemical Pathways
If it acts like fentanyl analogs, it may influence pathways involving opioid receptors . These receptors play a crucial role in pain perception and reward systems in the brain .
Pharmacokinetics
Fentanyl analogs are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine . The bioavailability of 4-methoxy-N-(2-phenylethyl)aniline would depend on these factors.
Result of Action
If it acts similarly to fentanyl analogs, it may cause analgesia, sedation, and potentially, respiratory depression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-methoxy-N-(2-phenylethyl)aniline .
属性
IUPAC Name |
4-methoxy-N-(2-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKMFKLSODSWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507618 | |
| Record name | 4-Methoxy-N-(2-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2405-59-6 | |
| Record name | 4-Methoxy-N-(2-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-](/img/structure/B3050083.png)
![Phenol, 4-[(1-methylethyl)amino]-](/img/structure/B3050084.png)
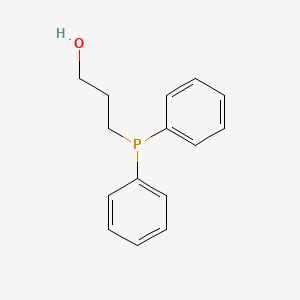

![2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050091.png)
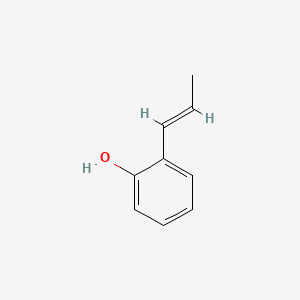

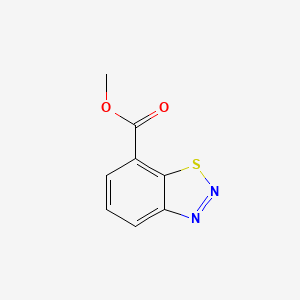
![2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B3050098.png)
